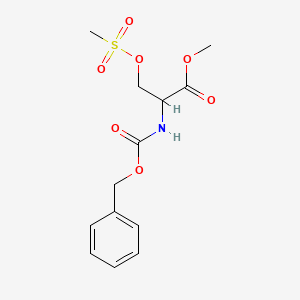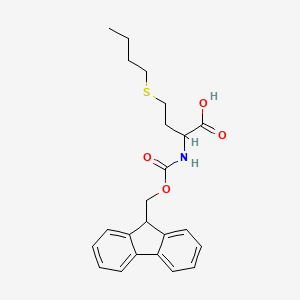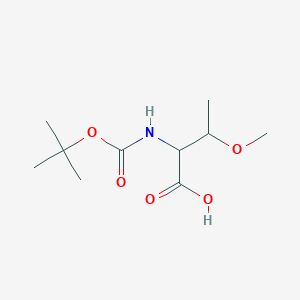![molecular formula C17H24N2O5S B3101647 3-methyl-2-{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid CAS No. 1396965-02-8](/img/structure/B3101647.png)
3-methyl-2-{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid
Vue d'ensemble
Description
“3-methyl-2-{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid” is a chemical compound with the molecular formula C17H24N2O5S and a molecular weight of 368.45 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H24N2O5S. It contains 17 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms forms the unique structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, some known properties include a molecular weight of 368.45 and a molecular formula of C17H24N2O5S . Other properties like melting point, boiling point, solubility, etc., are not provided in the available data.Applications De Recherche Scientifique
Anticancer Applications
Indapamide derivatives, including compounds structurally related to the one , have been investigated for their pro-apoptotic activity, particularly against cancer cell lines such as melanoma. These compounds demonstrate significant growth inhibition and potential as anticancer agents due to their ability to inhibit human carbonic anhydrase isoforms, which are relevant in physiological processes including tumorigenesis (Yılmaz et al., 2015).
Optical Imaging for Cancer Detection
A novel water-soluble near-infrared dye with a structure resembling the compound has been synthesized for potential use in cancer detection. This dye shows increased quantum yield and stability, making it suitable for bioconjugation and in vivo optical imaging applications. Such compounds could aid in the development of molecular-based beacons for cancer diagnostics (Pham et al., 2005).
Antidiabetic Potential
Compounds with a similar structural framework have been synthesized and evaluated for their antidiabetic activity. For instance, derivatives of tryptoline-3-carboxylic acid showed potent antidiabetic effects in streptozotocin-induced diabetic rats, indicating the therapeutic potential of such structures in managing diabetes (Choudhary et al., 2011).
Antimicrobial Properties
Research on substituted indoles and related compounds has also revealed antimicrobial properties, with novel synthesized molecules exhibiting activity against a range of Gram-positive and Gram-negative bacteria. This suggests the potential utility of such compounds in developing new antimicrobial agents (Fadda et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-2-[(2-methyl-1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-5-15(20)19-11(4)8-12-9-13(6-7-14(12)19)25(23,24)18-16(10(2)3)17(21)22/h6-7,9-11,16,18H,5,8H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHXGQSEULUZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)NC(C(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate](/img/structure/B3101570.png)
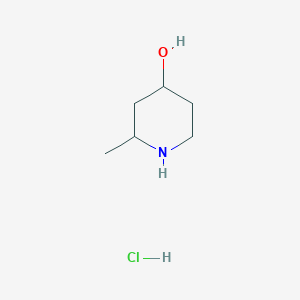
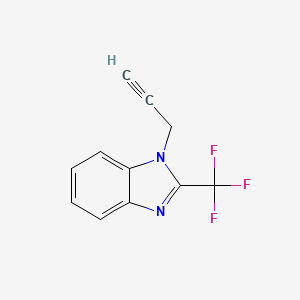
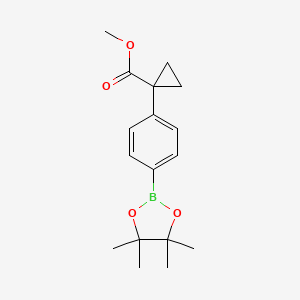
![Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3101593.png)
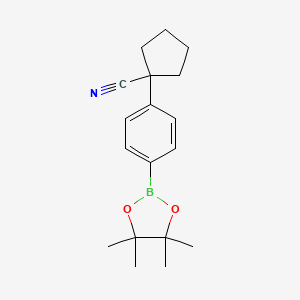
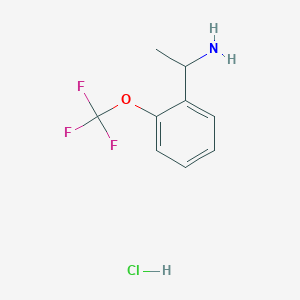
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide](/img/structure/B3101624.png)
![3-(2-methoxyphenyl)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B3101641.png)
![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3101659.png)

